molecular formula C12H27NO2 B13303406 (4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine

(4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine

Cat. No.: B13303406
M. Wt: 217.35 g/mol
InChI Key: KAOYPGLGHDVEPR-UHFFFAOYSA-N
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Description

(4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine is an organic compound with the molecular formula C₁₂H₂₇NO₂. This compound is characterized by the presence of two methoxy groups and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with 4-methoxybutyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its methoxy groups can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-4-methylpentan-2-yl)amine
  • (4-Methoxybutyl)amine
  • (4-Methoxy-4-methylpentan-2-yl)(4-methoxyphenyl)amine

Uniqueness

(4-Methoxy-4-methylpentan-2-yl)(4-methoxybutyl)amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

4-methoxy-N-(4-methoxybutyl)-4-methylpentan-2-amine

InChI

InChI=1S/C12H27NO2/c1-11(10-12(2,3)15-5)13-8-6-7-9-14-4/h11,13H,6-10H2,1-5H3

InChI Key

KAOYPGLGHDVEPR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCCCCOC

Origin of Product

United States

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